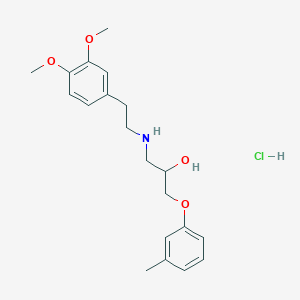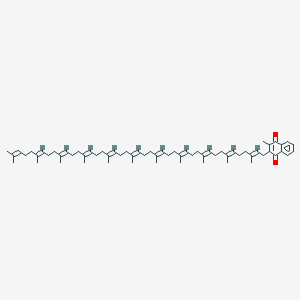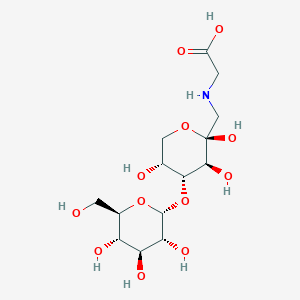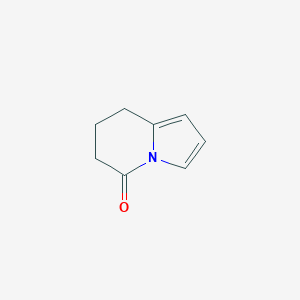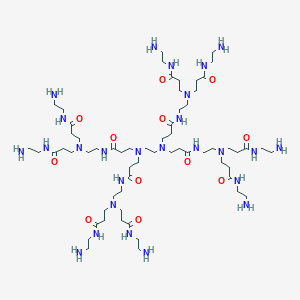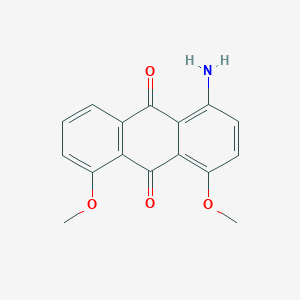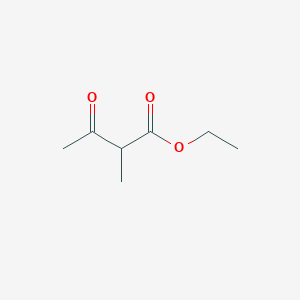
乙酰乙酸乙酯
概述
描述
科学研究应用
Ethyl 2-methylacetoacetate has numerous applications in scientific research across various fields:
作用机制
Target of Action
Ethyl 2-methylacetoacetate (EMA) is an organic compound that primarily targets certain species of algae and cyanobacteria . It has been shown to significantly inhibit the growth of these organisms, making it a potential allelochemical for controlling harmful algal blooms .
Mode of Action
It has been observed that ema can have different types of effects on different species of algae . For instance, it can inhibit the growth of some species throughout the cultivation period, while for others, it may initially inhibit growth but later stimulate it . EMA can also affect the morphology and microstructure of algal cells .
Biochemical Pathways
EMA is involved in various biochemical pathways. It is used as a substrate in the rhenium-catalyzed synthesis of multisubstituted aromatic compounds . It can also be employed in the synthesis of coumarin derivatives via Pechmann condensation . Furthermore, EMA undergoes dehydration to yield conjugated alkynyl and allenyl esters .
Pharmacokinetics
It is known that ema is a liquid at room temperature and has a boiling point of 187°c . These properties may influence its bioavailability and pharmacokinetics.
Result of Action
The action of EMA results in significant physiological and biochemical changes in the organisms it targets. For example, it can cause changes in the size and morphology of algal cells . In cyanobacteria, EMA exposure leads to an increase in the level of reactive oxygen species (ROS) and malondialdehyde (MDA), a product of membrane lipid peroxidation . These changes suggest that EMA can induce oxidative stress in these organisms .
Action Environment
The action of EMA can be influenced by various environmental factors. For instance, the concentration of EMA and the duration of exposure can affect its inhibitory or stimulatory effects on algal growth . .
生化分析
Biochemical Properties
Ethyl 2-methylacetoacetate plays a significant role in biochemical reactions, particularly in the synthesis of multisubstituted aromatic compounds and coumarin derivatives . It interacts with various enzymes and proteins, including those involved in the rhenium-catalyzed synthesis of aromatic compounds and Pechmann condensation reactions . The nature of these interactions often involves the formation of conjugated alkynyl and allenyl esters through dehydration reactions .
Cellular Effects
Ethyl 2-methylacetoacetate has been shown to affect the growth of several species of algae, including Scenedesmus obliquus, Selenastrum capricornutum, and Chlamydomonas reinhardtii . It exhibits inhibitory effects on the growth of these algae, with varying degrees of inhibition observed across different species . Additionally, Ethyl 2-methylacetoacetate can disrupt the microstructure of algal cells, leading to changes in cell morphology and size . These effects suggest that Ethyl 2-methylacetoacetate can influence cell signaling pathways and cellular metabolism.
Molecular Mechanism
The molecular mechanism of Ethyl 2-methylacetoacetate involves its role as an allelochemical that inhibits the growth of certain algae . It induces oxidative damage and affects the antioxidant responses in algae such as Phaeodactylum tricornutum . Ethyl 2-methylacetoacetate can also cause the degradation of photosynthetic pigments and disrupt the ultrastructure of algal cells . These effects are mediated through binding interactions with biomolecules and enzyme inhibition, leading to changes in gene expression and cellular function.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Ethyl 2-methylacetoacetate on algal growth and cellular function can change over time . Initial exposure to Ethyl 2-methylacetoacetate results in the degradation of photosynthetic pigments and an increase in chlorophyll a levels . Prolonged exposure leads to a decrease in chlorophyll a and the accumulation of cyanophycin granules . These temporal changes indicate that Ethyl 2-methylacetoacetate’s stability and degradation can influence its long-term effects on cellular function.
Dosage Effects in Animal Models
The effects of Ethyl 2-methylacetoacetate vary with different dosages in animal models. Studies have shown that it can significantly inhibit the growth of bloom-forming algae such as Microcystis aeruginosa at specific concentrations . The inhibitory effects are dose-dependent, with higher doses leading to more pronounced inhibition . High doses of Ethyl 2-methylacetoacetate may also cause toxic or adverse effects, highlighting the importance of determining optimal dosages for experimental use.
Metabolic Pathways
Ethyl 2-methylacetoacetate is involved in various metabolic pathways, including those related to the synthesis of multisubstituted aromatic compounds and coumarin derivatives . It interacts with enzymes such as those involved in the rhenium-catalyzed synthesis and Pechmann condensation reactions . These interactions can affect metabolic flux and metabolite levels, influencing the overall metabolic profile of cells.
Transport and Distribution
Within cells and tissues, Ethyl 2-methylacetoacetate is transported and distributed through interactions with specific transporters and binding proteins . These interactions can affect its localization and accumulation within different cellular compartments. The transport and distribution of Ethyl 2-methylacetoacetate are crucial for its biochemical activity and overall function.
Subcellular Localization
Ethyl 2-methylacetoacetate’s subcellular localization is influenced by targeting signals and post-translational modifications that direct it to specific compartments or organelles . Its activity and function can be affected by its localization within the cell, with potential implications for its role in biochemical reactions and cellular processes.
准备方法
Ethyl 2-methylacetoacetate can be synthesized through several methods. One common synthetic route involves the reaction of ethyl acetoacetate with methyl iodide in the presence of a base such as sodium ethoxide . The reaction proceeds via alkylation of the active methylene group in ethyl acetoacetate, followed by esterification to yield ethyl 2-methylacetoacetate. Industrial production methods often utilize similar alkylation reactions but may employ different bases and solvents to optimize yield and purity .
化学反应分析
Ethyl 2-methylacetoacetate undergoes various chemical reactions, making it a versatile intermediate in organic synthesis. Some of the key reactions include:
Oxidation: It can be oxidized to form corresponding carboxylic acids or ketones under appropriate conditions.
Reduction: Reduction of ethyl 2-methylacetoacetate can yield alcohols or other reduced products.
Substitution: It can participate in nucleophilic substitution reactions, where the ester group is replaced by other nucleophiles.
Condensation: It is used in the Pechmann condensation to synthesize coumarin derivatives.
Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and bases like sodium ethoxide for substitution reactions . Major products formed from these reactions include various esters, alcohols, and aromatic compounds .
相似化合物的比较
Ethyl 2-methylacetoacetate can be compared with other similar compounds such as ethyl acetoacetate and methyl acetoacetate. While all these compounds contain the acetoacetate moiety, ethyl 2-methylacetoacetate is unique due to the presence of a methyl group at the 2-position, which influences its reactivity and applications . Similar compounds include:
Ethyl acetoacetate: Used in the synthesis of various ketones and esters.
Methyl acetoacetate: Employed in the preparation of pharmaceuticals and agrochemicals.
Ethyl 2-methylacetoacetate’s unique structure allows for specific reactivity patterns and applications that distinguish it from these related compounds .
属性
IUPAC Name |
ethyl 2-methyl-3-oxobutanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12O3/c1-4-10-7(9)5(2)6(3)8/h5H,4H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FNENWZWNOPCZGK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(C)C(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID2033493 | |
| Record name | Ethyl-2-methyl acetoacetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID2033493 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
144.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
609-14-3 | |
| Record name | Ethyl 2-methylacetoacetate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=609-14-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Ethyl 2-methyl-3-oxobutanoate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000609143 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Ethyl 2-methylacetoacetate | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=1102 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Butanoic acid, 2-methyl-3-oxo-, ethyl ester | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Ethyl-2-methyl acetoacetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID2033493 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Ethyl 2-methylacetoacetate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.009.255 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | ETHYL 2-METHYLACETOACETATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/NE9WOZ20JE | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
